molecular formula C16H14N2O2 B253873 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid

2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid

Cat. No. B253873
M. Wt: 266.29 g/mol
InChI Key: WFPMXCSPFIUKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid, also known as PBI-4050, is a small molecule drug that has been shown to have potential therapeutic benefits in various diseases.

Scientific Research Applications

2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid has been studied in various disease models, including fibrosis, inflammation, and cancer. In fibrosis, 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid has been shown to reduce collagen deposition and improve liver function in animal models of liver fibrosis. In inflammation, 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid has been shown to reduce inflammation and improve lung function in animal models of chronic obstructive pulmonary disease (COPD). In cancer, 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and melanoma.

Mechanism of Action

2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid has been shown to act on multiple molecular targets, including the CXCR4 receptor, the galectin-3 protein, and the autotaxin enzyme. By modulating these targets, 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid is able to reduce fibrosis, inflammation, and cancer progression.
Biochemical and Physiological Effects:
2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid has been shown to have various biochemical and physiological effects, including reducing collagen deposition, inhibiting inflammation, and inhibiting tumor growth and metastasis. 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid has also been shown to improve liver function and lung function in animal models of fibrosis and COPD, respectively.

Advantages and Limitations for Lab Experiments

One advantage of 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid is that it has been shown to have potential therapeutic benefits in various diseases, making it a promising drug candidate. However, one limitation of 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid is that its mechanism of action is complex and not fully understood, which makes it challenging to design and interpret experiments.

Future Directions

There are several future directions for research on 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid. One direction is to further investigate its mechanism of action, including its interactions with the CXCR4 receptor, galectin-3 protein, and autotaxin enzyme. Another direction is to investigate its potential therapeutic benefits in other diseases, such as pulmonary fibrosis and cancer. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid in humans.

Synthesis Methods

2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid can be synthesized using a multi-step process, starting with the reaction of 2-phenethylamine with phthalic anhydride to form 2-phenethylphthalimide. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the final product, 2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid.

properties

Product Name

2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2-phenylethyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c19-16(20)12-7-8-13-14(10-12)18-15(17-13)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,18)(H,19,20)

InChI Key

WFPMXCSPFIUKTF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NC3=C(N2)C=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

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